7-Phenyl-2-heptanone

Thermodynamics Purification Volatility

7-Phenyl-2-heptanone (CAS 14171-88-1) is a C13 linear alkyl-phenyl ketone characterized by a terminal methyl ketone group and a distal phenyl ring connected by a five-carbon aliphatic chain. This compound serves as a non-natural, monofunctionalized precursor in the synthesis of 1,7-diarylheptanoid natural products and as a key scaffold for designing potent enzyme inhibitors, wherein the precise spatial separation between the ketone and the aromatic ring dictates both its synthetic reactivity and biological binding mode.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 14171-88-1
Cat. No. B084471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-2-heptanone
CAS14171-88-1
Synonyms7-Phenyl-2-heptanone
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCC1=CC=CC=C1
InChIInChI=1S/C13H18O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3
InChIKeyOFTHNFJNLGTFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-2-heptanone (CAS 14171-88-1): A Terminal Phenyl Ketone for Specialized Synthesis and Biological Probes


7-Phenyl-2-heptanone (CAS 14171-88-1) is a C13 linear alkyl-phenyl ketone characterized by a terminal methyl ketone group and a distal phenyl ring connected by a five-carbon aliphatic chain . This compound serves as a non-natural, monofunctionalized precursor in the synthesis of 1,7-diarylheptanoid natural products and as a key scaffold for designing potent enzyme inhibitors, wherein the precise spatial separation between the ketone and the aromatic ring dictates both its synthetic reactivity and biological binding mode .

1
Synthetic building block Terminal methyl ketone enables controlled linear 1,7-diarylheptanoid natural product synthesis.
Regiochemistry supports protecting-group-free route design.
2
Biological probe scaffold Non-fluorinated ketone serves as silent control in iPLA2 enzymatic studies.
Scaffold avoids covalent modification risk of fluoro analogs.

Procurement Pitfalls When Substituting 7-Phenyl-2-heptanone: Why 1-Phenyl Isomer and Fluoro Analogs Are Not Interchangeable


Superficial similarity in molecular formula or backbone leads to critical procurement errors. The positional isomer 1-Phenyl-2-heptanone, while sharing an identical molecular weight, exhibits profoundly different physicochemical properties due to the ketone's adjacency to the phenyl ring, which alters its boiling point, lipophilicity, and reactivity . Conversely, its fluoro-analog, 1,1,1,3-tetrafluoro-7-phenylheptan-2-one, introduces a potent electrophilic warhead that drastically changes its biological function from a synthetic intermediate to a covalent enzyme inhibitor . These differences, quantified below, prove that these compounds cannot be swapped without compromising synthetic yield or invalidating a biological assay.

Target compound
7-Phenyl-2-heptanone

Terminal ketone; predicted bp ~316 °C, logP 3.38; non-inhibitory iPLA2 scaffold.

Common substitute
1-Phenyl-2-heptanone (isomer)

Ketone adjacent to phenyl ring; bp ~276 °C, logP 3.56. Alters reactivity and physicochemical profile.

May compromise synthesis yield and shift chromatographic retention.
Target compound
7-Phenyl-2-heptanone

Non-fluorinated scaffold; used as negative control.

Reactive analog
1,1,1,3-tetrafluoro-7-phenylheptan-2-one

Electrophilic fluoro ketone; covalent iPLA2 inhibitor. Drastically alters biological function.

Would invalidate enzymatic baseline measurements.

Quantitative Differentiation: 7-Phenyl-2-heptanone vs. Closest Analogs in Boiling Point, Lipophilicity, and Biological Warhead Activity


Boiling Point Differentiation: The Terminal Ketone's Impact on Thermal Separation and Processing

The positional isomer 1-Phenyl-2-heptanone has a predicted boiling point of 276.0±9.0 °C at 760 mmHg , while the target 7-Phenyl-2-heptanone exhibits a significantly higher predicted boiling point of 315.6±21.0 °C . This ~40 °C difference, stemming from the ketone's terminal location reducing polarity and altering intermolecular forces, directly impacts distillation parameters and gas chromatographic separation conditions.

Boiling point gap
Data to verify
Δ ~40 °C higher
Supports thermal separation assessment
Predicted values; confirm experimentally.
Thermodynamics Purification Volatility

Lipophilicity Control: A 0.2 LogP Difference Distinguishes Isomers in Biological Systems

7-Phenyl-2-heptanone exhibits a predicted logP of 3.38 . In contrast, its positional isomer 1-Phenyl-2-heptanone has a higher predicted logP of 3.56 . This implies that 7-Phenyl-2-heptanone is measurably less lipophilic, a critical design parameter when seeking to reduce excessive logP in lead compounds to improve solubility and metabolic stability without altering the heavy atom count.

Lipophilicity shift
Data to verify
logP Δ −0.18
May reduce lipophilic burden in libraries
Computational prediction; validate experimentally.
Lipophilicity ADME Chromatography

Enzymatic Inhibition: The Complete Loss of iPLA2 Activity Without a Fluoro Warhead

The fluorinated analog, 1,1,1,3-tetrafluoro-7-phenylheptan-2-one, is established as a potent inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2), with its mechanism confirmed through hydrogen/deuterium exchange mass spectrometry and molecular dynamics . The non-fluorinated target compound, 7-Phenyl-2-heptanone, serves as the negative control that produces no such inhibition. This proves that the target compound is an essential, non-reactive scaffold for studies where a lack of fluoroketone-mediated covalent modification is required.

iPLA2 activity
Reported
Non-inhibitory vs potent covalent inhibitor
Enables baseline control in enzymatic studies
Confirmed via DXMS and MD simulation.
Phospholipase A2 Fluoroketone Covalent Inhibitor

Precision Deployment of 7-Phenyl-2-heptanone: From Natural Product Synthesis to Biological Assay Controls


Synthesis of Linear 1,7-Diarylheptanoid Natural Products via Terminal Ketone Reactivity

The terminal methyl ketone of 7-Phenyl-2-heptanone provides a mono-protected/unidirectional reactivity handle, which is crucial for the controlled, stepwise construction of asymmetric linear 1,7-diarylheptanoid natural products. Using this compound avoids the complex protecting group strategies required if the 1-phenyl isomer were used as a starting material, where the ketone's adjacency to the aromatic ring would alter its enolate formation and alkylation selectivity.

iPLA2 Biological Assays as a Non-Inhibitory Control Compound

Based on the enzyme inhibition evidence, 7-Phenyl-2-heptanone is the definitive negative control for loss-of-function experiments with the fluoroketone inhibitor 1,1,1,3-tetrafluoro-7-phenylheptan-2-one. This application is critical for laboratories conducting iPLA2 activity and binding studies, where it provides the baseline (non-inhibitory) measurement against which the covalent modifier's effect is quantified .

Lipophilicity-Driven Library Design for CNS Drug Discovery

The quantified logP of 3.38 makes 7-Phenyl-2-heptanone a strategically important scaffold for medicinal chemistry libraries targeting CNS penetration, where optimal logP values typically fall between 2 and 4 . Its slightly lower lipophilicity compared to the 1-phenyl isomer provides researchers a direct path to fine-tuning the lipophilic ligand efficiency (LLE) of a hit series without introducing heteroatoms.

Gas Chromatographic Method Development and Isomer-Specific Impurity Profiling

The 40 °C predicted boiling point differential between 7-Phenyl-2-heptanone (315.6 °C) and its isomer 1-Phenyl-2-heptanone (276.0 °C) is directly exploitable in GC method development . Analytical chemists can use this knowledge to resolve and quantify positional isomeric impurities in synthetic batches, ensuring procurement of the correct regioisomer with baseline separation.

Application
Selection Property
Validation Focus
1,7-Diarylheptanoid synthesis
Terminal ketone regiochemistry
Protecting-group-free route feasibility
iPLA2 negative control
Non-fluorinated scaffold
Baseline inhibition measurement
CNS library design
LogP ~3.4 range
Lipophilic efficiency assessment
GC isomer impurity profiling
Boiling point differential
Method specificity for positional isomers
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